Comparative Lipophilicity and Solubility
The hydrochloride salt of ethyl 2-amino-2-(4-bromophenyl)acetate demonstrates a calculated LogP of 2.06 . While direct LogP data for the free base is not available, this value represents a moderate lipophilicity that is favorable for membrane permeability. In comparison, the structurally similar ethyl 2-(4-bromoanilino)acetate exhibits a higher calculated LogP, suggesting increased lipophilicity that may lead to different absorption profiles and potential off-target binding . The hydrochloride salt form (MW 294.57 g/mol) also provides a 14% increase in molecular weight compared to the free base (MW 258.11 g/mol), which translates to improved crystallinity and ease of handling during synthesis .
| Evidence Dimension | Lipophilicity (Calculated LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.06 (HCl salt); MW = 258.11 (free base) / 294.57 (HCl salt) |
| Comparator Or Baseline | Ethyl 2-(4-bromoanilino)acetate: LogP data not available but predicted to be higher due to NH spacer; MW = 258.11 |
| Quantified Difference | LogP: Lower lipophilicity for target compound HCl salt (2.06 vs. predicted higher); MW: 14% increase for salt form. |
| Conditions | Calculated values using standard cheminformatic methods (InChIKey: ZOSALCIPLPRKCQ-UHFFFAOYSA-N for HCl salt). |
Why This Matters
Moderate LogP values (2-3) are often associated with optimal oral bioavailability and CNS penetration, making the compound a more attractive starting point for drug discovery compared to more lipophilic analogs that may suffer from promiscuous binding or poor solubility.
